2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide
Description
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide (CAS: 2059989-04-5) is a heterocyclic compound featuring a fused thiophene-dioxine ring system substituted with a carboxamide (-CONH₂) group at the 5-position. Its molecular formula is C₇H₇NO₃S, with a molecular weight of 185.20 g/mol . The compound is stored under sealed, dry conditions at 2–8°C and exhibits moderate toxicity, as indicated by its GHS hazard warnings (H302: harmful if swallowed; H315/H319: skin/eye irritation) .
Properties
Molecular Formula |
C7H7NO2S2 |
|---|---|
Molecular Weight |
201.3 g/mol |
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbothioamide |
InChI |
InChI=1S/C7H7NO2S2/c8-7(11)6-5-4(3-12-6)9-1-2-10-5/h3H,1-2H2,(H2,8,11) |
InChI Key |
DRATVQIGCSGVRC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[3,4-b][1,4]dioxine derivative with a thiocarbonyl reagent under controlled temperature and solvent conditions . The reaction conditions often require an inert atmosphere and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Stability and Toxicity
- The carboxamide exhibits moderate toxicity (H302, H315, H319), necessitating precautions during handling .
- Derivatives like the carbonitrile may pose higher reactivity risks (e.g., cyanide release under extreme conditions), though specific data are lacking.
- The carboxylic acid’s stability is influenced by pH; it likely decomposes under strong acidic or basic conditions .
Biological Activity
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide is a compound of interest due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₇N₁O₂S₂
- Molecular Weight : 201.27 g/mol
- CAS Number : 2060046-79-7
- IUPAC Name : 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide
Biological Activity Overview
The biological activity of 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide has been studied in various contexts. Key areas of focus include:
- Antimicrobial Activity : Studies have shown that derivatives of thieno[3,4-b][1,4]dioxine exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the development of new antibiotics amidst rising drug resistance.
- Anticancer Potential : Research indicates that thieno[3,4-b][1,4]dioxine derivatives possess cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes such as tyrosinase and cathepsin L. This inhibition can be crucial in therapeutic applications targeting diseases like melanoma and certain types of cancer.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of thieno[3,4-b][1,4]dioxine derivatives against common pathogens. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against various bacterial strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A | 10 | Staphylococcus aureus |
| B | 25 | Escherichia coli |
| C | 50 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound showed IC50 values ranging from 15 to 30 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Apoptosis induction |
| A549 | 25 | Cell cycle arrest |
The biological activities are attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : Inhibition of key enzymes disrupts metabolic pathways essential for cell survival.
Case Studies
- Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that a derivative of thieno[3,4-b][1,4]dioxine significantly reduced infection rates compared to standard treatments.
- Cancer Treatment Research : Preclinical studies on mice bearing tumor xenografts showed that treatment with the compound resulted in a significant reduction in tumor size without notable toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
